N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide
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Overview
Description
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a Schiff base derivative, which is characterized by the presence of an imine group (C=N) formed by the condensation of an aldehyde or ketone with a primary amine. The compound has been studied for its optical properties, making it a candidate for applications in optoelectronics and other advanced materials.
Preparation Methods
The synthesis of N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Synthetic Route:
- Dissolve 2,4-dimethoxybenzaldehyde and 3-nitrobenzohydrazide in methanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold methanol.
- Recrystallize the product from ethanol to obtain pure N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide.
Chemical Reactions Analysis
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and methoxy derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or other nucleophiles, leading to the formation of hydroxyl or other substituted derivatives.
Scientific Research Applications
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide has been explored for various scientific research applications:
Optoelectronics: Due to its nonlinear optical properties, the compound is used in the development of optoelectronic devices such as optical switches and modulators.
Biological Studies:
Material Science: The compound is used in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide involves its interaction with various molecular targets. The compound exhibits nonlinear optical behavior due to the presence of conjugated π-electron systems, which interact with electromagnetic fields. This interaction leads to phenomena such as second harmonic generation and optical limiting .
Comparison with Similar Compounds
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide can be compared with other Schiff base derivatives, such as:
N’-(2,4-Dimethoxybenzylidene)benzohydrazide: Similar in structure but lacks the nitro group, resulting in different optical and electronic properties.
N’-(2,4-Dimethoxybenzylidene)hexanohydrazide: Contains a longer aliphatic chain, affecting its solubility and reactivity.
(E)-2-(2,4-Dimethoxybenzylidene)thiosemicarbazone: Contains a thiosemicarbazone group, which imparts different biological activities and chemical reactivity.
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide stands out due to its unique combination of methoxy and nitro groups, which contribute to its distinct optical and electronic properties.
Properties
Molecular Formula |
C16H15N3O5 |
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Molecular Weight |
329.31 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-7-6-12(15(9-14)24-2)10-17-18-16(20)11-4-3-5-13(8-11)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+ |
InChI Key |
JWQDSMLYOVWWCV-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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